molecular formula C14H18N2O4 B2960435 N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide CAS No. 315712-57-3

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B2960435
CAS No.: 315712-57-3
M. Wt: 278.308
InChI Key: JXAISQWGIGVECY-UHFFFAOYSA-N
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Description

It is known for its high affinity for the 5-HT1A receptor, demonstrating potent antagonistic activity.

Preparation Methods

The synthesis of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohexanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of lower urinary tract dysfunction. Its high affinity for the 5-HT1A receptor makes it a promising candidate for further research in this area. Additionally, it may have applications in other fields such as chemistry and biology, although specific studies are limited.

Mechanism of Action

The primary mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide involves antagonism of the 5-HT1A receptor. By binding to this receptor, the compound can inhibit its activity, which may lead to therapeutic effects in conditions such as lower urinary tract dysfunction.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can be compared to other compounds with similar structures or functions. For example:

    N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide: This compound has a similar structure but with different positioning of the methoxy and nitro groups.

    2-phenoxyethyl N-(2-methoxy-4-nitrophenyl)carbamate: Another compound with a similar functional group arrangement but different overall structure.

These comparisons highlight the uniqueness of this compound in terms of its specific receptor affinity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAISQWGIGVECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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